Methyl 4-bromo-2-chloro-5-fluorobenzoate
Description
Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS: 908248-32-8) is a halogenated aromatic ester with the molecular formula C₈H₅BrClFO₂ and a molecular weight of 267.48 g/mol . Its structure features a benzoate ring substituted with bromine at position 4, chlorine at position 2, fluorine at position 5, and a methyl ester group at the carboxylate position. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis due to its versatile reactivity, enabling selective functionalization at halogenated positions .
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-chloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIGMHTZDYRUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-chloro-5-fluorobenzoate typically involves the esterification of 4-bromo-2-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-chloro-5-fluorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-bromo-2-chloro-5-fluorobenzyl alcohol.
Hydrolysis: 4-bromo-2-chloro-5-fluorobenzoic acid.
Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-2-chloro-5-fluorobenzoate serves as a versatile building block in organic synthesis. Its halogen substituents allow for various nucleophilic substitution reactions, enabling the formation of more complex molecules.
Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Substitution of halogens with nucleophiles to form new derivatives. | Sodium hydroxide, potassium tert-butoxide |
| Coupling Reactions | Participation in coupling reactions such as Suzuki-Miyaura coupling. | Palladium catalysts |
| Reduction | Reduction of functional groups to yield amines or alcohols. | Lithium aluminum hydride, hydrogen gas |
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, including:
- Anticancer Activity : Research indicates that fluorinated compounds exhibit enhanced bioactivity due to their lipophilicity and ability to penetrate biological membranes.
- Anti-inflammatory Properties : Studies suggest that derivatives of this compound may inhibit pro-inflammatory pathways.
Case Study: Anticancer Activity
A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and lung cancer models, highlighting its potential as a lead compound for drug development .
Agricultural Applications
Fluorinated compounds are known for their effectiveness as agrochemicals. This compound is being researched for its potential use in developing new pesticides due to its favorable chemical properties.
Benefits in Pesticide Development
The incorporation of fluorine enhances the stability and efficacy of pesticide formulations. Research indicates that fluorinated benzoates can improve the metabolic stability of agrochemicals, leading to prolonged activity in agricultural settings .
Material Science
In materials science, this compound is utilized in the synthesis of advanced materials, including polymers and coatings that require specific chemical properties such as hydrophobicity and thermal stability.
Applications in Polymer Chemistry
Fluorinated compounds are often used to modify polymer surfaces to enhance water repellency and chemical resistance. This compound can be incorporated into polymer matrices to achieve these desired characteristics .
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-chloro-5-fluorobenzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to its targets, thereby modulating its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substitution of the Ester Group
- Applications: Preferred in reactions requiring slower hydrolysis rates due to the stability of the tert-butyl group .
Positional Isomers
- Methyl 5-bromo-2-chloro-4-fluorobenzoate (CID: 81429444): Substituents: Br (5), Cl (2), F (4).
- Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS: 1160574-62-8):
Functional Group Variants
- Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS: 1193162-25-2):
- Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS: 2253789-54-5):
Physical and Chemical Properties
Reactivity in Photoredox Systems
This compound and its analogs exhibit distinct reactivity under photocatalytic conditions:
- Selective Reductive Dehalogenation: In aqueous solutions with iridium photocatalysts, bromine (E° = −1.1 V vs. SCE) is preferentially reduced over chlorine (E° = −2.1 V) and fluorine (inert), leading to hydrodebrominated products . The methyl ester group slightly withdraws electrons, accelerating reductive pathways compared to non-esterified analogs .
Biological Activity
Methyl 4-bromo-2-chloro-5-fluorobenzoate is a halogenated benzoate compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₈H₆BrClFCO₂
- Molecular Weight : 251.49 g/mol
- Functional Groups : Ester, halogens (bromine, chlorine, fluorine)
The presence of halogen atoms can significantly influence the compound's chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents can enhance binding affinity through:
- Hydrogen Bonding : The chlorine and fluorine atoms can form hydrogen bonds with biological macromolecules.
- Halogen Bonding : The bromine atom may participate in halogen bonding, which can modulate enzyme activity and receptor interactions.
These interactions can lead to various biological effects, including potential therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related halogenated benzoates have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound's structure allows it to fit into active sites of enzymes, potentially inhibiting their function. This characteristic is particularly relevant in the development of drugs targeting specific metabolic pathways .
Case Study: Antifungal Activity
In a comparative study involving various halogenated compounds, this compound was tested for its antifungal activity against Candida albicans. The minimal inhibitory concentration (MIC) was determined using standard microbiological methods. Results indicated that the compound displayed significant antifungal properties, with MIC values comparable to known antifungal agents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.015 | Antifungal |
| Control Drug A | 0.010 | Antifungal |
| Control Drug B | 0.020 | Antifungal |
This table illustrates the promising antifungal activity of this compound compared to established treatments.
Applications in Drug Development
The unique structural attributes of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its potential use as a building block for new therapeutic agents is under investigation, particularly in the context of developing drugs for infectious diseases and metabolic disorders .
Q & A
Basic: What synthetic strategies are effective for preparing Methyl 4-bromo-2-chloro-5-fluorobenzoate, and how can reaction yields be optimized?
Answer:
The synthesis typically involves esterification of the corresponding benzoic acid derivative (e.g., 4-bromo-2-chloro-5-fluorobenzoic acid) using methanol under acidic or catalytic conditions. Key optimization strategies include:
- Catalyst loading : Increasing catalyst concentration (e.g., for oxidative quenching steps) significantly improves yields. For example, a catalyst loading increase raised debromination yields from 4% to 55% in related halogenated benzoate systems .
- Reaction time : Extended reaction durations (e.g., 24–48 hours) are often necessary due to slow kinetic steps, such as oxidative quenching (rate ≈3×10⁵ M⁻¹s⁻¹) .
- Temperature control : Moderate heating (50–80°C) enhances reaction rates without promoting side reactions.
Table 1: Example Reaction Optimization Parameters
| Parameter | Initial Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 20 mol% | 4% → 55% |
| Reaction Time | 6 hours | 24 hours | 15% → 48% |
| Temperature | RT | 60°C | 10% → 35% |
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- 19F NMR Spectroscopy : Critical for tracking fluorinated intermediates and quantifying reaction progress. For example, quantitative 19F NMR confirmed low yields (4%) in debromination reactions of structurally similar compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns (e.g., Br/Cl signatures).
- HPLC-PDA : Assesses purity (>97% by HPLC) and monitors byproducts, such as 3-fluorobenzoic acid (<1% in debromination) .
- Infrared (IR) Spectroscopy : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹) and halogen substitution patterns.
Advanced: How can researchers mitigate low yields in reactions involving polyhalogenated benzoates like this compound?
Answer:
Low yields often arise from steric hindrance, electronic deactivation, or competing side reactions. Methodological solutions include:
- Mechanistic studies : Use kinetic profiling (e.g., time-resolved 19F NMR) to identify rate-limiting steps. For instance, slow oxidative quenching of intermediates was identified as a bottleneck in debromination .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of halogenated intermediates.
- Protecting groups : Temporarily mask reactive sites (e.g., boronic acid protection for Suzuki couplings) to improve regioselectivity .
Advanced: What strategies enhance selectivity in substitution reactions of this compound?
Answer:
Selectivity is influenced by electronic and steric factors:
- Electronic directing : The electron-withdrawing ester group meta-directs substitutions, favoring bromine displacement over chlorine or fluorine. For example, debromination selectivity reached 62:1 in related systems .
- Catalyst design : Transition-metal catalysts (e.g., Pd or Cu) can selectively activate C–Br bonds over C–Cl or C–F bonds.
- Temperature modulation : Lower temperatures (0–25°C) reduce kinetic competition between substitution sites.
Table 2: Selectivity Trends in Halogen Displacement
| Substrate Position | Relative Reactivity (Br > Cl > F) | Observed Selectivity Ratio |
|---|---|---|
| 4-Bromo | 1.0 (reference) | 62:1 (Br vs. F) |
| 2-Chloro | 0.3 | <1:1 |
| 5-Fluoro | 0.1 | <0.1:1 |
Basic: What are the recommended storage conditions for this compound to ensure stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or thermal degradation.
- Light sensitivity : Protect from UV exposure (use amber glass vials) to avoid photolytic cleavage of halogens.
- Moisture control : Use desiccants (e.g., silica gel) to minimize ester hydrolysis. Stability studies in related compounds show >95% purity retention after 6 months under these conditions .
Advanced: How can computational modeling aid in predicting reaction pathways for this compound?
Answer:
- DFT calculations : Predict activation energies for substitution pathways (e.g., C–Br vs. C–Cl bond cleavage). For example, computed ΔG‡ values align with observed debromination selectivity .
- Molecular docking : Simulate interactions between catalysts and halogenated substrates to optimize catalyst design.
- Solvent effect modeling : COSMO-RS simulations guide solvent selection for improved solubility and reaction efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
